molecular formula C8H13NO5 B042279 Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate CAS No. 29655-79-6

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Cat. No.: B042279
CAS No.: 29655-79-6
M. Wt: 203.19 g/mol
InChI Key: WFXMDHFQXBWTSB-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a compound characterized by its unique structure and functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₈H₁₃N₁O₅
  • Molecular Weight : 203.19 g/mol
  • CAS Number : [Not specified in results]

The compound features an ethoxy group and an amino functionality, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Antiapoptotic Proteins : Analogous compounds have been shown to inhibit antiapoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, contributing to drug resistance. By antagonizing these proteins, the compound may induce apoptosis in malignant cells .
  • Calcium Homeostasis Modulation : The interaction with intracellular calcium levels is another proposed mechanism. Alterations in calcium homeostasis can influence various signaling pathways involved in cell survival and death, particularly in multidrug-resistant (MDR) cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the decomposition of similar compounds generates ROS, which plays a pivotal role in inducing cytotoxicity and apoptosis independently of the original compound's action on Bcl-2 proteins .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its analogs:

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines, particularly those overexpressing Bcl-2 proteins.
Study BShowed that the compound induced apoptosis through ROS generation, enhancing the efficacy of traditional chemotherapeutics.
Study CInvestigated the compound's ability to reverse MDR in specific cancer models by modulating calcium signaling pathways.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound can enhance the therapeutic index of existing anticancer agents when used in combination therapies. This is particularly relevant for patients with tumors exhibiting high levels of drug resistance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate ethyl acetate derivatives and amine functionalities. Structural modifications can lead to analogs with varying degrees of potency and selectivity towards specific biological targets .

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXMDHFQXBWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381419
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29655-79-6
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
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Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

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